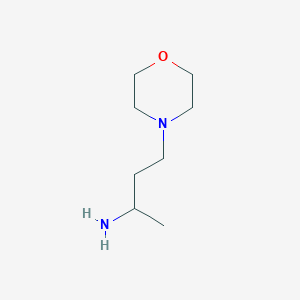

(1-Methyl-3-morpholin-4-ylpropyl)amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAZLPJZKQFTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587962 | |

| Record name | 4-(Morpholin-4-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18247-01-3 | |

| Record name | 4-(Morpholin-4-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18247-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-morpholin-4-ylbutan-2-amine

Introduction: Mapping the Developability of a Novel Amine Scaffold

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fundamentally governed by its physicochemical properties. These characteristics—ionization, lipophilicity, and solubility—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 4-morpholin-4-ylbutan-2-amine, a bifunctional amine with potential applications as a versatile building block in medicinal chemistry.

As this appears to be a novel or non-commercially cataloged compound, this document serves as both a repository of predicted data and a practical guide for the empirical determination of its core physicochemical parameters. The insights and protocols herein are designed to empower researchers to fully characterize this and similar molecules, providing a solid foundation for rational drug design and lead optimization. The accurate assessment of these properties is not merely a data collection exercise; it is a critical, early-stage step in mitigating downstream attrition in the development pipeline.[1]

Part 1: Molecular Identity and Structural Attributes

To establish a clear frame of reference, we begin with the fundamental identity of the target compound.

IUPAC Name: 4-morpholin-4-ylbutan-2-amine Canonical SMILES: CC(N)CCN1CCOCC1 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol

As of this writing, a specific CAS number has not been assigned in public databases, underscoring the compound's novelty.

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Part 4: Lipophilicity (logP) - The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. [2]It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: logP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most direct technique for measuring logP. [3]It involves partitioning the compound between two immiscible phases (n-octanol and water) and then measuring its concentration in each phase at equilibrium.

Methodology:

-

Phase Pre-saturation:

-

Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to determine the distribution coefficient, logD).

-

Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases. [4] * Allow the phases to separate completely before use.

-

-

Sample Preparation:

-

Prepare a stock solution of 4-morpholin-4-ylbutan-2-amine in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the analyte. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases. [5] * Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium. [6]4. Phase Separation:

-

Allow the mixture to stand undisturbed or centrifuge it to achieve complete separation of the two phases. [6]5. Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP (or logD at the specific pH) is the base-10 logarithm of P. [2]

-

Figure 3: Workflow for Shake-Flask logP/logD Determination.

Part 5: Aqueous Solubility - The Prerequisite for Absorption

Aqueous solubility is a fundamental property that limits the maximum concentration of a drug that can be achieved in solution, thereby directly impacting oral bioavailability and the feasibility of parenteral formulations. [7]Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is a critical parameter in late-stage discovery and development.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Methodology:

-

System Setup:

-

Add an excess amount of solid 4-morpholin-4-ylbutan-2-amine to a series of glass vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4). [8]2. Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid. [9][8]3. Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.

-

Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles. [10]4. Quantification:

-

Prepare a standard calibration curve of the analyte in a suitable solvent.

-

Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

-

Result Reporting:

-

The determined concentration is the thermodynamic solubility of the compound under the specified conditions (pH, temperature). The result is typically reported in µg/mL or µM.

-

Figure 4: Workflow for Thermodynamic Solubility Determination.

Conclusion

The physicochemical profile of 4-morpholin-4-ylbutan-2-amine, characterized by its dual basic centers, moderate polarity (predicted logP near zero), and likely good aqueous solubility, positions it as an interesting scaffold for further investigation. The predicted pKa of the morpholine nitrogen near physiological pH suggests that its charge state, and thus its properties, will be sensitive to small changes in its biological environment. The protocols detailed in this guide provide a robust framework for moving beyond prediction to empirical validation. By systematically measuring pKa, logP/logD, and thermodynamic solubility, researchers can build a comprehensive and reliable dataset, enabling data-driven decisions in the optimization of new chemical entities derived from this promising core.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Enamine. (2024, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

AA Blocks. (n.d.). 4-[2-(morpholin-4-yl)phenyl]butan-2-amine. Retrieved from [Link]

-

Arotech Diagnostics. (2025, August 3). In-vitro Thermodynamic Solubility. Protocols.io. Retrieved from [Link]

- Avdagić, A., Špirtović-Halilović, S., & Završnik, D. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Bosnian Journal of Basic Medical Sciences, 18(3), 227-236.

-

ECETOC. (2018). Measurement of Acidity (pKa). ECETOC Technical Report No. 132. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Retrieved from [Link]

- El-Gassly, R., Yilmaz, E., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 941-949.

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 761, 1-20.

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162.

- Wang, T., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58823.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- Işık, M., et al. (2022). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 36(1), 1-22.

-

B-Intera. (n.d.). LogP / LogD shake-flask method. ResearchGate. Retrieved from [Link]

- Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878.

-

Chemicalize by Chemaxon. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

- Sorkun, M. C., et al. (2020).

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

-

PubChem. (n.d.). 2-Methyl-2-morpholin-4-yl-1-phenylbutan-1-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

- Manallack, D. T. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.

-

PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Lin, T., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

- 1. reddit.com [reddit.com]

- 2. Predicting Solubility | Rowan [rowansci.com]

- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 4. omnicalculator.com [omnicalculator.com]

- 5. Predictor Solubility [chematlas.chimie.unistra.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 8. www.openmolecules.org [openmolecules.org]

- 9. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 10. chemaxon.com [chemaxon.com]

An In-Depth Technical Guide to the Characterization of (1-Methyl-3-morpholin-4-ylpropyl)amine (CAS 18247-01-3)

Introduction

(1-Methyl-3-morpholin-4-ylpropyl)amine, identified by the CAS Registry Number 18247-01-3, is a bifunctional organic molecule featuring a primary amine and a tertiary morpholine amine. Its structure, comprising a flexible propyl chain linking a chiral center to the morpholine heterocycle, makes it a valuable building block in medicinal and materials chemistry. The morpholine moiety is a privileged pharmacophore in drug discovery, known to improve pharmacokinetic properties and biological activity.[1] Consequently, robust and unambiguous characterization of (1-Methyl-3-morpholin-4-ylpropyl)amine is a critical prerequisite for its application in research and development, ensuring the integrity and reproducibility of experimental outcomes.

This guide provides a comprehensive framework for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of orthogonal analytical techniques. We will proceed from fundamental physicochemical and safety assessments to in-depth spectroscopic analyses for definitive structural elucidation and purity verification.

Physicochemical Properties & Safety Considerations

A foundational understanding of a compound's properties and hazards is the first step in any laboratory workflow. This dictates handling, storage, and the selection of appropriate analytical solvents and conditions.

Table 1: Physicochemical Properties of (1-Methyl-3-morpholin-4-ylpropyl)amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 18247-01-3 | |

| Molecular Formula | C₈H₁₈N₂O | |

| Molecular Weight | 158.24 g/mol | |

| Form | Liquid | |

| SMILES String | CC(N)CCN1CCOCC1 |

| InChI Key | GWAZLPJZKQFTRM-UHFFFAOYSA-N | |

Safety & Handling: According to available Safety Data Sheets (SDS), (1-Methyl-3-morpholin-4-ylpropyl)amine is classified as a corrosive substance that can cause skin corrosion and is harmful if swallowed.[2] The toxicological properties have not been fully investigated.[2] Therefore, stringent safety protocols must be observed.

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

First Aid: In case of skin contact, wash immediately and thoroughly with running water.[2] For eye contact, flush with clean water for at least 15 minutes.[2] Seek immediate medical attention for any significant exposure.[4]

Comprehensive Characterization Workflow

A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a chemical entity. This ensures that identity, structure, and purity are validated through independent analytical methods. The logical flow of this process is outlined below.

Caption: A logical workflow for the comprehensive characterization of a chemical standard.

Spectroscopic Identification & Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing detailed information about a molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a molecular "fingerprint" and is an excellent first-pass technique for confirming the presence of key structural motifs. For (1-Methyl-3-morpholin-4-ylpropyl)amine, FTIR is crucial for verifying the primary amine and morpholine groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR ATR is the preferred method for liquid samples due to its simplicity and lack of sample preparation.

-

Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond) to account for atmospheric H₂O and CO₂.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.[5]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation: The spectrum should exhibit characteristic peaks corresponding to the molecule's functional groups.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |

|---|---|---|---|

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A characteristic two-pronged peak for primary amines.[6][7] |

| 2950-2800 | C-H Aliphatic Stretch | Alkyl Chain & Morpholine | Confirms the presence of sp³ C-H bonds. |

| 1650-1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A key indicator for the -NH₂ group.[6][7] |

| 1250-1020 | C-N Stretch | Aliphatic Amines | Signals for both the primary and tertiary (morpholine) amines will appear in this region.[6] |

| ~1115 | C-O-C Asymmetric Stretch | Ether (Morpholine) | A strong, characteristic band for the morpholine ring ether linkage. |

| 910-665 | N-H Wag | Primary Amine (-NH₂) | A broad band confirming the primary amine.[6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for de novo structure elucidation. It maps the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field. For the target compound, NMR will confirm the connectivity of the propyl chain, the methyl group, and the morpholine ring.

Experimental Protocol: Sample Preparation

-

Dissolve 5-10 mg of the amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Expertise Note: The choice of solvent is critical. CDCl₃ is standard, but the acidic N-H protons may exchange with residual water, leading to peak broadening. Using D₂O will cause the N-H signal to disappear, which is a useful diagnostic test.[8] DMSO-d₆ can help resolve N-H couplings.

4.2.1 ¹H NMR Analysis ¹H NMR provides information on the number of different proton environments, their electronic environment (chemical shift), neighboring protons (splitting), and their relative numbers (integration).

Table 3: Predicted ¹H NMR Spectral Data

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 3.70 | t, J = 4.5 Hz | 4H | -O-CH ₂-CH₂-N- | Protons on carbons adjacent to the morpholine oxygen. |

| ~ 2.70 - 2.90 | m | 1H | CH (CH₃)NH₂ | Methine proton, deshielded by the primary amine and split by adjacent CH₃ and CH₂ protons. |

| ~ 2.40 - 2.50 | m | 4H | -O-CH₂-CH ₂-N- | Protons on carbons adjacent to the morpholine nitrogen. |

| ~ 2.30 - 2.40 | m | 2H | -CH₂-CH ₂-N(morpholine) | Propyl chain protons adjacent to the morpholine nitrogen. |

| ~ 1.50 - 1.60 | m | 2H | -CH(CH₃)-CH ₂-CH₂- | Central methylene protons of the propyl chain. |

| ~ 1.30 (broad s) | s | 2H | -NH ₂ | Primary amine protons; often a broad singlet due to quadrupole broadening and exchange.[8] |

| ~ 1.05 | d, J = 6.5 Hz | 3H | -CH ₃ | Methyl group protons, split into a doublet by the adjacent methine proton. |

4.2.2 ¹³C NMR Analysis ¹³C NMR reveals the number of chemically distinct carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

| Predicted Shift (ppm) | Assignment | Rationale |

|---|---|---|

| ~ 67.0 | -C H₂-O- | Morpholine carbons adjacent to oxygen, highly deshielded.[9] |

| ~ 55.0 | -C H₂-N(morpholine)-CH₂- | Propyl chain carbon adjacent to the morpholine nitrogen. |

| ~ 54.0 | -O-CH₂-C H₂-N- | Morpholine carbons adjacent to nitrogen.[9] |

| ~ 47.0 | C H(CH₃)NH₂ | Methine carbon, deshielded by the primary amine. |

| ~ 38.0 | -CH(CH₃)-C H₂-CH₂- | Central carbon of the propyl chain. |

| ~ 22.0 | -C H₃ | Methyl carbon. |

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information. Electron Ionization (EI) is often paired with Gas Chromatography (GC), while Electrospray Ionization (ESI) is common for Liquid Chromatography (LC).

Expected Data (ESI-MS, Positive Mode):

-

Molecular Ion: A prominent peak at m/z 159.15 [M+H]⁺, corresponding to the protonated molecule (C₈H₁₉N₂O⁺). High-resolution MS (HRMS) should confirm this mass to within 5 ppm.

-

Fragmentation: The molecule is expected to fragment via alpha-cleavage, a characteristic pathway for amines. Key fragments would arise from cleavage adjacent to the primary and tertiary amine nitrogens, providing definitive structural evidence.

Purity and Impurity Profiling

While spectroscopy confirms structure, chromatography is required to assess purity. For a relatively volatile amine like this, Gas Chromatography (GC) is an ideal technique.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Rationale: GC separates volatile compounds based on their boiling points and interaction with a stationary phase, while the MS detector provides mass information for each eluting peak, allowing for both quantification of purity and identification of potential impurities.

Caption: Workflow for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Conditions:

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. The mass spectrum of the main peak should match the expected fragmentation pattern, and spectra of minor peaks can be used to identify potential impurities.

Conclusion

The comprehensive characterization of (1-Methyl-3-morpholin-4-ylpropyl)amine requires a synergistic application of multiple analytical techniques. FTIR provides rapid confirmation of essential functional groups, while high-field ¹H and ¹³C NMR spectroscopy delivers unambiguous proof of the molecular structure and connectivity. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through fragmentation analysis. Finally, chromatographic methods such as GC-MS are indispensable for quantifying purity and identifying any process-related impurities or degradation products. By following this self-validating workflow, researchers can ensure the quality and identity of this versatile building block, lending confidence and integrity to their scientific endeavors.

References

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

- ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives.

- Matrix Scientific. (n.d.). Safety Data Sheet: 1-Methyl-3-morpholin-4-yl-propylamine.

- Sigma-Aldrich. (n.d.). (1-Methyl-3-morpholin-4-ylpropyl)amine AldrichCPR. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cds003889

- National Institutes of Health (NIH). (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8555193/

- University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines.

- ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from https://www.researchgate.

- Smolecule. (n.d.). (1-Methyl-3-morpholin-4-ylpropyl)amine. Retrieved from https://www.smolecule.com/show/1-methyl-3-morpholin-4-ylpropyl-amine

- Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from https://www.chemistrysteps.com/difference-between-primary-secondary-and-tertiary-amines-via-ftir/

- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-ii-primary-amines

- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022791/

- Aladdin. (n.d.). (1-Methyl-3-morpholin-4-ylpropyl)amine. Retrieved from https://en.odoo.aladdin-e.com/shop/1-methyl-3-morpholin-4-ylpropyl-amine-87283

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html

- Sigma-Aldrich. (n.d.). (1-Methyl-3-morpholin-4-ylpropyl)amine. Retrieved from https://www.sigmaaldrich.com/US/en/product/aladdin/alnh9a9f604b

- Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra.

- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16021617/

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from https://www.sigmaaldrich.com/US/en/sds/sigma/s7547

- Hit2Lead. (n.d.). (1-methyl-3-morpholin-4-ylpropyl)amine. Retrieved from https://www.hit2lead.com/BB-4004403.html

- Chemsigma. (n.d.). (1-methyl-3-morpholin-4-ylpropyl)amine [18247-01-3]. Retrieved from https://www.chemsigma.com/product/1-methyl-3-morpholin-4-ylpropyl-amine-18247-01-3

- ResearchGate. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from https://www.researchgate.net/publication/7701323_1H_and_13C_NMR_spectra_of_N-substituted_morpholines

- Cytiva. (2025). Safety Data Sheet. Retrieved from https://www.cytivalifesciences.

- Fisher Scientific. (2011). Safety Data Sheet. Retrieved from https://www.fishersci.com/msds?productName=AC215350000

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). Retrieved from https://np-mrd.org/spectra/main/NP0291036/C13_1D

- CORE. (n.d.).

- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/64f89d363734ab041a4a4b29

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 1,1,1,3,3,3-Hexamethyl Disilazane 98%.

- PubMed Central. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955191/

- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from https://www.researchgate.net/publication/259183011_Morpholines_Synthesis_and_Biological_Activity

- MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from https://www.mdpi.com/2227-9059/12/3/269

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Morpholine-Containing Compounds

Abstract

The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous approved and experimental therapeutic agents.[1][2] Its unique physicochemical properties, including a pKa that enhances aqueous solubility and favorable metabolic profile, make it a cornerstone in modern medicinal chemistry.[3] This guide provides an in-depth technical analysis of the core mechanisms through which morpholine-containing compounds exert their pharmacological effects. We will dissect the structure-activity relationships and molecular interactions of key drugs, focusing on three primary mechanistic classes: enzyme inhibition, receptor and transporter modulation. Through detailed case studies of Gefitinib, Linezolid, and Reboxetine, this document will elucidate how the morpholine moiety contributes to target binding, potency, and pharmacokinetic profiles. Furthermore, we will provide field-proven experimental protocols for elucidating these mechanisms, offering a practical framework for researchers in drug discovery and development.

Introduction: The Morpholine Moiety as a Privileged Scaffold

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. This unique structure confers a set of advantageous properties that medicinal chemists frequently exploit.[2][4] The nitrogen atom provides a weak basic center, which, with a pKa value close to physiological pH, allows for improved aqueous solubility and the potential for crucial hydrogen bonding interactions within target proteins.[3] The ether oxygen can also act as a hydrogen bond acceptor. The ring's stable "chair" conformation can serve as a rigid scaffold to orient other pharmacophoric elements, or it can act as a flexible linker.[3] These attributes have led to the incorporation of morpholine into a wide array of drugs with diverse therapeutic applications, including anticancer, antibacterial, and antidepressant agents.[5][6] This guide will explore the precise molecular mechanisms that underpin the activity of these important compounds.

Core Mechanisms of Action & Case Studies

The versatility of the morpholine ring allows it to be a key player in several distinct mechanisms of action.[1] It can be an integral part of the pharmacophore that directly interacts with the active site of an enzyme or receptor, or it can serve to modulate the overall physicochemical properties of the molecule to enhance its drug-like characteristics.[1][3]

Mechanism 1: Enzyme Inhibition

Morpholine derivatives are prominent in the field of enzyme inhibition, where they contribute to the high-affinity binding required for potent and selective therapeutic effects.[1][5]

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[7][8][9] The morpholine group in Gefitinib is not merely a solubilizing agent; it is a critical component for achieving high potency and bioavailability.

-

Molecular Interaction: Gefitinib functions as an ATP-competitive inhibitor.[7][9] It binds to the ATP-binding site within the intracellular kinase domain of EGFR, preventing receptor autophosphorylation and blocking downstream signal transduction pathways that promote cell proliferation and survival.[7][10] The core quinazoline scaffold mimics the adenine ring of ATP. The solubilizing morpholinopropoxy side chain extends into the solvent-exposed region of the ATP binding cleft. While the terminal morpholine ring itself doesn't make direct contact with the protein backbone in most crystal structures, its role is crucial. It ensures the molecule has appropriate solubility and cell permeability to reach its intracellular target. The entire side chain, anchored by the morpholine, positions the anilinoquinazoline core optimally within the hydrophobic pocket of the kinase domain. Structural data from X-ray crystallography (e.g., PDB ID: 4WKQ) confirms the binding mode of Gefitinib within the EGFR kinase domain.[11][12][13]

-

Signaling Pathway Interruption: By inhibiting EGFR autophosphorylation, Gefitinib effectively shuts down multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor growth, angiogenesis, and metastasis.[7][10]

Signaling Pathway Diagram: EGFR Inhibition by Gefitinib

Caption: Gefitinib competitively inhibits the EGFR kinase domain, blocking downstream signaling.

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[14] Its mechanism is unique among protein synthesis inhibitors.[15]

-

Molecular Interaction: Linezolid prevents the formation of the functional 70S initiation complex, a crucial first step in bacterial protein synthesis.[14][16][] It binds to the 23S ribosomal RNA of the 50S subunit at the peptidyl transferase center (PTC).[14][16][18] The morpholine ring is a key structural feature. It is attached to the phenyl ring of the oxazolidinone core. This entire N-phenyl-morpholine moiety positions itself within the A-site of the PTC. This sterically hinders the correct positioning of the initiator fMet-tRNA, thereby preventing the formation of the initiation complex.[18][19] The crystal structure of Linezolid bound to the 50S ribosomal subunit (e.g., PDB ID: 3CPW) clearly shows it occupying the A-site, providing a structural basis for its inhibitory action.[19][20][21]

-

Consequence: By blocking the very first step of translation, Linezolid effectively halts the production of all bacterial proteins, leading to a bacteriostatic effect in most cases.[14][16] This novel mechanism means there is little to no cross-resistance with other classes of protein synthesis inhibitors.[15]

Caption: Standard workflow for determining a compound's IC50 against a target kinase.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50μM DTT). [22] * Enzyme: Dilute recombinant human EGFR kinase to a working concentration (e.g., 2-5 ng/μL) in kinase buffer. The optimal concentration should be determined empirically.

-

Substrate/ATP Mix: Prepare a 2X mix containing a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP. For radiometric assays, spike with [γ-³²P]ATP. For luminescence-based assays like ADP-Glo™, use cold ATP. [22]A typical final ATP concentration is 10-100 μM.

-

Test Compound: Prepare a serial dilution of the test compound (e.g., Gefitinib) in 100% DMSO, then dilute further into the kinase buffer. Final DMSO concentration in the assay should be ≤1%.

-

-

Assay Execution (in a 96- or 384-well plate):

-

To each well, add 5 µL of the diluted test compound. For controls, add buffer with DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Add 10 µL of the diluted enzyme solution to each well.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix. The final reaction volume is 25 µL.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature or 30°C for a set time (e.g., 60 minutes). [22]The time should be within the linear range of the reaction.

-

Terminate the reaction by adding an equal volume of a stop solution (e.g., 20mM EDTA) or by spotting the reaction mixture onto phosphocellulose filter paper.

-

-

Detection and Quantification:

-

Radiometric: Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP. Dry the filters and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Add the ADP-Glo™ Reagent to deplete remaining ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [22]Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Protocol: Radioligand Binding Assay (for Reboxetine-like compounds)

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from its target transporter (e.g., NET), allowing for the determination of the compound's binding affinity (Ki).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET). [23]Thaw membranes on ice and dilute to a working concentration (e.g., 20-40 µg protein/well) in binding buffer.

-

Binding Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand: Use a specific high-affinity radioligand for NET, such as [³H]Nisoxetine. Dilute to a final concentration near its Kd value (e.g., 1-3 nM). [23] * Test Compound: Prepare a serial dilution of the test compound (e.g., Reboxetine).

-

Non-specific Binding Control: Use a high concentration of a known non-radioactive NET inhibitor (e.g., 10 µM Desipramine) to define non-specific binding. [23]

-

-

Assay Execution (in a 96-well plate):

-

Set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

-

Total Binding wells: Add 50 µL buffer, 50 µL [³H]Nisoxetine, and 100 µL membrane suspension. [23] * NSB wells: Add 50 µL Desipramine (10 µM), 50 µL [³H]Nisoxetine, and 100 µL membrane suspension. [23] * Test Compound wells: Add 50 µL of each dilution of the test compound, 50 µL [³H]Nisoxetine, and 100 µL membrane suspension. [23]

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. [23] * Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand. [23]

-

-

Quantification:

-

Dry the filter mat.

-

Place the individual filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

For each test compound concentration, calculate the percent inhibition of specific binding.

-

Plot percent inhibition versus the log of the compound concentration and fit to a sigmoidal curve to determine the IC50.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the transporter. [23]

-

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the case study compounds, illustrating their potency and selectivity.

| Compound | Target | Assay Type | Parameter | Value | Reference(s) |

| Gefitinib | EGFR Kinase | Enzyme Inhibition | IC50 | 0.1 - 1000 nM | [11] |

| Linezolid | Bacterial 50S Ribosome | Minimum Inhibitory Concentration (MIC) vs. S. aureus | MIC₉₀ | 1 - 4 µg/mL | [16] |

| Reboxetine | Norepinephrine Transporter (NET) | Radioligand Binding | Ki | ~1.1 nM | [24] |

| Reboxetine | Serotonin Transporter (SERT) | Radioligand Binding | Ki | >1,000 nM | [24] |

Note: IC50 values for Gefitinib can vary widely depending on the specific EGFR mutation and assay conditions.

Conclusion and Future Directions

The morpholine moiety is an exceptionally valuable scaffold in drug design, contributing to a wide range of pharmacological actions through diverse mechanisms. [1][5][25]As demonstrated by Gefitinib, Linezolid, and Reboxetine, its incorporation can be central to achieving potent enzyme inhibition, disrupting macromolecular complex formation, and selectively modulating transporter function. The ability of the morpholine ring to enhance potency while often improving pharmacokinetic properties underscores its privileged status. [1][3][4]The experimental workflows detailed herein provide a robust framework for researchers to dissect the mechanisms of new morpholine-containing chemical entities. Future research will undoubtedly continue to leverage this versatile heterocycle in the design of next-generation therapeutics targeting novel and challenging biological targets.

References

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. [Link]

-

Cretella, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686–2713. [Link]

-

Kumar, M., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19–30. [Link]

-

Singh, V., & Tadi, P. (2024). Linezolid. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

-

Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. [Link]

-

Kiel, M. C., & Londei, P. (2009). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. Journal of Bacteriology, 191(16), 5051–5060. [Link]

-

Sitte, H. H., et al. (2002). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of Biological Chemistry, 277(25), 22447–22454. [Link]

-

Ippolito, J. A., et al. (2008). 3CPW: The structure of the antibiotic LINEZOLID bound to the large ribosomal subunit of HALOARCULA MARISMORTUI. RCSB PDB. [Link]

-

Yosaatmadja, Y., & Squire, C. J. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. RCSB PDB. [Link]

-

Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Wikipedia contributors. (2024). Reboxetine. Wikipedia. [Link]

-

Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 647–676. [Link]

-

Chen, Y., et al. (2022). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. International Journal of Oncology, 61(5), 1. [Link]

-

National Center for Biotechnology Information. (n.d.). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. NCBI. [Link]

-

Protein Data Bank Japan. (n.d.). 3cpw - The structure of the antibiotic LINEZOLID bound to the large ribosomal subunit of HALOARCULA MARISMORTUI. PDBj. [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Filter binding assay. Wikipedia. [Link]

-

Olejniczak, S., et al. (2021). RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing. Journal of Visualized Experiments, (174), e62791. [Link]

-

Bulkley, D., et al. (2015). 4WFA: The crystal structure of the large ribosomal subunit of Staphylococcus aureus in complex with linezolid. RCSB PDB. [Link]

-

Patsnap. (2024). What is the mechanism of Reboxetine Mesilate? Patsnap Synapse. [Link]

-

BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. [Link]

-

Asami, J., et al. (2012). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. RCSB PDB. [Link]

-

Wikipedia contributors. (2024). Linezolid. Wikipedia. [Link]

-

Szabadi, E. (2000). Mechanisms of action of reboxetine. ResearchGate. [Link]

-

Patsnap. (2024). What is the mechanism of Linezolid? Patsnap Synapse. [Link]

-

ResearchGate. (n.d.). Binding of gefitinib to the EFGR active site (pdb code: 4WKQ). ResearchGate. [Link]

-

Jaremko, M., et al. (2022). Machine Learning Guided Batched Design of a Bacterial Ribosome Binding Site. ACS Synthetic Biology, 11(7), 2469–2479. [Link]

-

Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218s-4221s. [Link]

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. [Link]

-

Champney, W. S., & Miller, M. (2002). Linezolid Is a Specific Inhibitor of 50S Ribosomal Subunit Formation in Staphylococcus aureus Cells. Current Microbiology, 44(4), 268–274. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Belousoff, M. J., et al. (2017). Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome. mBio, 8(3), e00395-17. [Link]

-

Gajiwala, K. S., et al. (2013). 4I22: Structure of the monomeric (V948R)gefitinib/erlotinib resistant double mutant (L858R+T790M) EGFR kinase domain co-crystallized with gefitinib. RCSB PDB. [Link]

-

Kasper, S., et al. (2005). The Promises and Pitfalls of Reboxetine. Journal of Clinical Psychopharmacology, 25(5), 450–458. [Link]

-

Jaremko, M., et al. (2022). Machine learning guided batched design of a bacterial Ribosome Binding Site. bioRxiv. [Link]

-

Koldsø, H., et al. (2013). Structure Modeling of the Norepinephrine Transporter. Molecules, 18(9), 10606–10621. [Link]

-

BioIVT. (n.d.). NET Transporter Assay. BioIVT. [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 15. Linezolid - Wikipedia [en.wikipedia.org]

- 16. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rcsb.org [rcsb.org]

- 21. 3cpw - The structure of the antibiotic LINEZOLID bound to the large ribosomal subunit of HALOARCULA MARISMORTUI - Summary - Protein Data Bank Japan [pdbj.org]

- 22. promega.com [promega.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. sciencescholar.us [sciencescholar.us]

Unveiling the Therapeutic Landscape of (1-Methyl-3-morpholin-4-ylpropyl)amine: A Technical Guide to Potential Biological Targets

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of drug discovery, the identification of a molecule's biological targets is a critical step that illuminates its therapeutic potential and mechanism of action. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of (1-Methyl-3-morpholin-4-ylpropyl)amine, a morpholine derivative with a structure suggestive of diverse pharmacological interactions. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to target identification and validation, grounded in scientific integrity and established methodologies.

Introduction: The Enigmatic Potential of a Morpholine Derivative

(1-Methyl-3-morpholin-4-ylpropyl)amine, with the chemical identifier CAS number 18247-01-3 and a canonical SMILES string of CC(N)CCN1CCOCC1, represents a unique chemical entity. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to be a key component in a wide array of biologically active compounds. Its presence, combined with a flexible alkylamine chain, suggests the potential for interaction with a variety of protein targets, including receptors, enzymes, and transporters. However, a survey of publicly available literature reveals a scarcity of direct biological data for this specific molecule, necessitating a predictive and systematic approach to unravel its therapeutic possibilities.

This guide outlines a scientifically rigorous workflow, commencing with in silico target prediction and culminating in a suite of established experimental validation protocols. The causality behind each experimental choice is detailed, providing a self-validating system for researchers to confidently investigate the biological landscape of this compound.

In Silico Target Prediction: A Data-Driven Hypothesis Generation

In the absence of empirical data, computational methods offer a powerful first step in generating hypotheses about a compound's biological targets.[1][2] This approach leverages the vast repositories of known drug-target interactions and the principles of molecular recognition.

Foundational Approach: Structural Similarity and Pharmacophore Modeling

The guiding principle of "similar structures often exhibit similar biological activities" forms the basis of our initial investigation. By employing the SMILES string CC(N)CCN1CCOCC1 , we can query comprehensive bioactivity databases such as ChEMBL and PubChem to identify structurally analogous compounds with known biological targets. This comparative analysis provides initial clues into the potential protein families that (1-Methyl-3-morpholin-4-ylpropyl)amine might modulate.

Pharmacophore modeling further refines this approach by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.[3][4] A pharmacophore model for (1-Methyl-3-morpholin-4-ylpropyl)amine would typically include:

-

A hydrogen bond donor (from the primary amine).

-

A hydrogen bond acceptor (from the morpholine oxygen and nitrogen).

-

A hydrophobic feature (from the alkyl chain and morpholine ring).

-

A positive ionizable feature (at the primary amine under physiological pH).

This model can then be used to screen virtual libraries of protein structures to identify potential binding partners that possess complementary features in their active sites.

Advanced Computational Methods: Machine Learning and Panel Docking

To broaden the scope of our target prediction, we can employ more sophisticated in silico techniques. Machine learning algorithms , trained on extensive datasets of known drug-target interactions, can predict the likelihood of a compound binding to a wide range of proteins based on its structural features.[5]

Panel docking involves computationally "docking" the 3D structure of (1-Methyl-3-morpholin-4-ylpropyl)amine into the binding sites of a large panel of proteins with known structures.[1] The scoring functions of these docking programs estimate the binding affinity, providing a ranked list of potential targets.

Table 1: Hypothetical High-Probability Targets from In Silico Screening

| Target Class | Specific Example(s) | Rationale for Prediction |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (e.g., D2, D3), Serotonin Receptors (e.g., 5-HT2A, 5-HT7), Sigma Receptors (σ1, σ2) | The morpholine moiety is a common feature in many CNS-active drugs targeting these receptors. The flexible alkylamine chain can mimic endogenous neurotransmitters. |

| Ion Channels | Voltage-gated calcium channels, NMDA receptors | The positive charge at physiological pH and the overall structure bear resemblance to known channel modulators. |

| Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), various kinases | The amine group is a potential substrate or inhibitor for enzymes involved in neurotransmitter metabolism. The morpholine ring is found in some kinase inhibitors. |

| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | The structural similarity to biogenic amines suggests potential interaction with their reuptake transporters. |

Experimental Validation: From Hypothesis to Confirmed Interaction

The cornerstone of scientific integrity lies in the experimental validation of computational predictions. The following section details a logical and robust workflow for confirming the potential biological targets of (1-Methyl-3-morpholin-4-ylpropyl)amine.

Initial Hit Validation: Binding Assays

The first step in experimental validation is to confirm a direct physical interaction between the compound and the predicted target protein.

Protocol:

-

Preparation of Target Source: Utilize cell membranes or purified recombinant proteins expressing the target of interest (e.g., dopamine D2 receptors).

-

Radioligand Incubation: Incubate the target source with a known radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) in the presence of increasing concentrations of (1-Methyl-3-morpholin-4-ylpropyl)amine.

-

Separation and Detection: Separate the bound from unbound radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the inhibition constant (Ki) of (1-Methyl-3-morpholin-4-ylpropyl)amine by competitive binding analysis.

Causality: A dose-dependent decrease in the binding of the radioligand indicates that (1-Methyl-3-morpholin-4-ylpropyl)amine is competing for the same binding site, thus confirming a direct interaction.

Protocol:

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Flow a solution of (1-Methyl-3-morpholin-4-ylpropyl)amine over the sensor surface at various concentrations.

-

Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.

Causality: A concentration-dependent change in the SPR signal provides real-time kinetic data on the binding interaction, offering a quantitative measure of affinity.

Functional Assays: Elucidating the Biological Consequence

Confirming binding is essential, but understanding the functional consequence of that interaction is paramount. Functional assays determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.

Protocol:

-

Cell Line: Use a stable cell line co-expressing the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element (e.g., CRE for Gs-coupled receptors, SRE for Gq-coupled receptors).

-

Compound Treatment: Treat the cells with varying concentrations of (1-Methyl-3-morpholin-4-ylpropyl)amine, either alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

-

Signal Detection: Measure the reporter gene expression (e.g., luminescence or colorimetric change).

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality: A dose-dependent change in reporter gene activity demonstrates that the compound is modulating the downstream signaling pathway of the target receptor.

Protocol:

-

Enzyme and Substrate: Prepare a reaction mixture containing the purified target enzyme (e.g., MAO-A) and its specific substrate (e.g., kynuramine).

-

Inhibitor Incubation: Add varying concentrations of (1-Methyl-3-morpholin-4-ylpropyl)amine to the reaction mixture.

-

Reaction and Detection: Initiate the enzymatic reaction and measure the formation of the product over time using a suitable detection method (e.g., fluorescence or absorbance).

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Causality: A dose-dependent decrease in product formation indicates that the compound is inhibiting the catalytic activity of the enzyme.

Cellular and In Vivo Target Engagement

The final stage of validation aims to demonstrate that the compound interacts with its target in a more complex biological context.

Protocol:

-

Cell Treatment: Treat intact cells or cell lysates with (1-Methyl-3-morpholin-4-ylpropyl)amine.

-

Heat Shock: Heat the samples across a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

-

Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target protein that remains in solution.

Causality: The binding of a ligand stabilizes the protein, leading to a higher melting temperature. A shift in the thermal denaturation curve of the target protein in the presence of the compound confirms target engagement in a cellular environment.

For targets with a well-established role in a particular disease, administering (1-Methyl-3-morpholin-4-ylpropyl)amine to a relevant animal model can provide the ultimate validation. For example, if the compound is a potent and selective dopamine D2 receptor antagonist, its effects could be evaluated in animal models of psychosis.

Workflow Visualization

Sources

- 1. N-(1-methyl-3-phenylpropyl)-4-morpholinamine | C14H22N2O | CID 2846540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (1-Methyl-3-morpholin-4-ylpropyl)amine | 18247-01-3 [smolecule.com]

- 3. (+)-Salbutamol | C13H21NO3 | CID 182176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Karbutilate | C14H21N3O3 | CID 312440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

Spectroscopic Characterization of (1-Methyl-3-morpholin-4-ylpropyl)amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (1-Methyl-3-morpholin-4-ylpropyl)amine, a compound of interest in pharmaceutical and medicinal chemistry.[1] Due to the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data and the foundational principles for its interpretation.

Introduction to Spectroscopic Analysis in Drug Discovery

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as NMR and IR spectroscopy serve as the cornerstone of molecular characterization. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy identifies the functional groups present. Together, they provide a comprehensive "fingerprint" of a molecule, confirming its identity and purity.

For (1-Methyl-3-morpholin-4-ylpropyl)amine, a molecule featuring a chiral center, a primary amine, and a morpholine moiety, a thorough spectroscopic analysis is crucial for confirming its synthesis and for quality control in any subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (1-Methyl-3-morpholin-4-ylpropyl)amine is generated based on established chemical shift principles and data from similar N-substituted morpholine compounds.[2][3] The spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of (1-Methyl-3-morpholin-4-ylpropyl)amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; for instance, the amine protons will exchange with deuterium in D₂O, causing their signal to disappear, which can be a useful diagnostic tool.[4]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data for (1-Methyl-3-morpholin-4-ylpropyl)amine:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1 (CH₃) | ~1.1 | Doublet | 3H |

| H-2 (CH) | ~2.8 - 3.0 | Multiplet | 1H |

| H-3 (CH₂) | ~1.6 - 1.8 | Multiplet | 2H |

| H-4 (CH₂) | ~2.4 - 2.6 | Triplet | 2H |

| H-5, H-5' (Morpholine CH₂) | ~2.4 - 2.6 | Triplet | 4H |

| H-6, H-6' (Morpholine CH₂) | ~3.6 - 3.8 | Triplet | 4H |

| NH₂ | ~1.5 - 2.5 (broad) | Singlet (broad) | 2H |

Causality Behind Predicted Chemical Shifts:

-

H-1 (CH₃): The methyl group is adjacent to a chiral center (CH), and its signal is expected to be a doublet due to coupling with the H-2 proton. Its chemical shift is in the typical aliphatic region.

-

H-2 (CH): This proton is deshielded by the adjacent primary amine group and the carbon chain, hence its downfield shift. It will appear as a multiplet due to coupling with the H-1 and H-3 protons.

-

H-3 and H-4 (CH₂): These methylene protons of the propyl chain will show characteristic splitting patterns (multiplet and triplet, respectively) due to coupling with their neighbors. The H-4 protons, being closer to the electronegative nitrogen of the morpholine ring, are expected to be slightly more downfield.

-

H-5, H-5' and H-6, H-6' (Morpholine CH₂): The protons on the morpholine ring are chemically equivalent in a fast-chair-interconversion regime. The protons adjacent to the nitrogen (H-5, H-5') will be more deshielded than those adjacent to the oxygen (H-6, H-6').[2][3]

-

NH₂: The chemical shift of the primary amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.

Visualization of ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for (1-Methyl-3-morpholin-4-ylpropyl)amine.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on a 100 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data for (1-Methyl-3-morpholin-4-ylpropyl)amine:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~20 - 25 |

| C-2 (CH) | ~45 - 50 |

| C-3 (CH₂) | ~30 - 35 |

| C-4 (CH₂) | ~55 - 60 |

| C-5, C-5' (Morpholine CH₂) | ~50 - 55 |

| C-6, C-6' (Morpholine CH₂) | ~65 - 70 |

Causality Behind Predicted Chemical Shifts:

-

C-1 (CH₃): This methyl carbon is in the typical aliphatic region.

-

C-2 (CH): This carbon is attached to the primary amine group, which causes a downfield shift.

-

C-3 and C-4 (CH₂): The chemical shifts of these propyl chain carbons are influenced by their proximity to the nitrogen atoms. C-4, being directly attached to the morpholine nitrogen, is expected to be the most deshielded of the two.

-

C-5, C-5' and C-6, C-6' (Morpholine CH₂): The carbons adjacent to the nitrogen (C-5, C-5') are typically found at a lower chemical shift than those adjacent to the more electronegative oxygen (C-6, C-6').[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: For a liquid sample like (1-Methyl-3-morpholin-4-ylpropyl)amine, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to give the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum is a plot of infrared intensity versus wavenumber.

Predicted IR Data for (1-Methyl-3-morpholin-4-ylpropyl)amine:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3250 | N-H stretch (primary amine) | Medium (two bands) |

| 2950 - 2800 | C-H stretch (aliphatic) | Strong |

| 1650 - 1580 | N-H bend (primary amine) | Medium |

| 1470 - 1430 | C-H bend (CH₂) | Medium |

| 1250 - 1020 | C-N stretch (aliphatic amine) | Medium to weak |

| 1115 - 1070 | C-O-C stretch (ether in morpholine) | Strong |

| 910 - 665 | N-H wag (primary amine) | Broad, strong |

Interpretation of Predicted IR Spectrum:

-

N-H Stretching: The presence of a primary amine (NH₂) is expected to give rise to two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[5]

-

C-H Stretching: Strong absorptions in the 2950-2800 cm⁻¹ region are characteristic of C-H stretching in the aliphatic parts of the molecule.

-

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1650-1580 cm⁻¹ region.[6]

-

C-N Stretching: The C-N stretching vibrations of the aliphatic amine and the morpholine moiety are expected in the 1250-1020 cm⁻¹ range.[5][6]

-

C-O-C Stretching: A strong, characteristic absorption for the C-O-C ether linkage of the morpholine ring is expected around 1115-1070 cm⁻¹.

-

N-H Wagging: A broad and strong band in the 910-665 cm⁻¹ region is characteristic of the out-of-plane bending of the N-H bonds in a primary amine.[5]

Workflow for Spectroscopic Analysis:

Caption: General workflow for NMR and IR spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and IR spectroscopic data for (1-Methyl-3-morpholin-4-ylpropyl)amine. By leveraging predictive tools and comparative data analysis, we have established a detailed spectral profile for this compound. The provided protocols for data acquisition and the in-depth interpretation of the predicted spectra offer a valuable resource for researchers in the field. The self-validating nature of combining ¹H NMR, ¹³C NMR, and IR spectroscopy provides a high degree of confidence in the structural assignment of this and other novel chemical entities.

References

- (1-Methyl-3-morpholin-4-ylpropyl)amine - Smolecule. (n.d.).

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). Retrieved January 14, 2026, from [Link]

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

-

Chemaxon NMR Predictor. (n.d.). Retrieved January 14, 2026, from [Link]

-

NMRDB.org: Predict 13C carbon NMR spectra. (n.d.). Retrieved January 14, 2026, from [Link]

-

Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 14, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H and13C NMR spectra ofN-substituted morpholines | Request PDF. (2009, August). Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: (1-Methyl-3-morpholin-4-ylpropyl)amine in Antimicrobial Copolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Polymers

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In response, researchers are increasingly turning to the development of antimicrobial polymers, which offer a promising alternative to traditional small-molecule antibiotics.[1][2] These polymers often mimic the action of natural host defense peptides, primarily disrupting the microbial cell membrane, a mechanism less prone to the development of resistance.[3] Key characteristics of effective antimicrobial polymers include a cationic charge to facilitate interaction with the negatively charged bacterial cell wall and a hydrophobic component to aid in membrane disruption.[1]

Morpholine and its derivatives are versatile pharmacophores known to enhance the bioactivity of various compounds, including those with antimicrobial properties.[4][5] This application note details the use of (1-Methyl-3-morpholin-4-ylpropyl)amine, a diamine containing a morpholine moiety, in the synthesis of novel amphiphilic antimicrobial copolymers. We present a detailed protocol for the synthesis of a functional monomer derived from this amine, its subsequent copolymerization, and the characterization of the resulting polymer, along with methods to evaluate its antimicrobial and hemolytic activity. The strategic inclusion of the morpholine group aims to leverage its favorable biological properties to create potent and selective antimicrobial agents.

Section 1: Synthesis of N-(1-Methyl-3-morpholin-4-ylpropyl)methacrylamide (MMMPMA) Monomer

The primary amine of (1-Methyl-3-morpholin-4-ylpropyl)amine can be readily converted into a polymerizable methacrylamide monomer. This functional monomer serves as the cationic and morpholino-containing component in the subsequent copolymerization.

Rationale for Monomer Synthesis

To incorporate (1-Methyl-3-morpholin-4-ylpropyl)amine into a polymer via free radical polymerization, it must first be functionalized with a polymerizable group, such as a methacrylate or acrylamide. The synthesis of a methacrylamide derivative is a common and effective strategy for preparing functional monomers from primary amines.[6][7] This approach allows for the direct integration of the amine's structural features into the polymer backbone.

Experimental Protocol: Synthesis of MMMPMA

Materials:

-

(1-Methyl-3-morpholin-4-ylpropyl)amine

-

Methacrylic anhydride

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate, anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve (1-Methyl-3-morpholin-4-ylpropyl)amine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add methacrylic anhydride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

-